Ethyl 8-fluoro-4-hydroxy-6-methylquinoline-3-carboxylate
Overview
Description
Ethyl 8-fluoro-4-hydroxy-6-methylquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with a fluoro group at the 8th position, a hydroxy group at the 4th position, a methyl group at the 6th position, and an ethyl ester at the 3rd position. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-fluoro-4-hydroxy-6-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The fluoro, hydroxy, and methyl groups are introduced through various substitution reactions. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI), while hydroxylation can be performed using hydroxylating agents such as hydrogen peroxide.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3rd position with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-fluoro-4-hydroxy-6-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 8-fluoro-4-oxo-6-methylquinoline-3-carboxylate.
Reduction: Formation of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.
Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 8-fluoro-4-hydroxy-6-methylquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-fluoro-4-hydroxy-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate: Lacks the methyl group at the 6th position.
Ethyl 8-fluoro-6-methylquinoline-3-carboxylate: Lacks the hydroxy group at the 4th position.
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate: Lacks the fluoro group at the 8th position.
Uniqueness
Ethyl 8-fluoro-4-hydroxy-6-methylquinoline-3-carboxylate is unique due to the specific combination of fluoro, hydroxy, and methyl groups on the quinoline core. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 8-fluoro-6-methyl-4-oxo-1H-quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-3-18-13(17)9-6-15-11-8(12(9)16)4-7(2)5-10(11)14/h4-6H,3H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWAAPTWQARHSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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